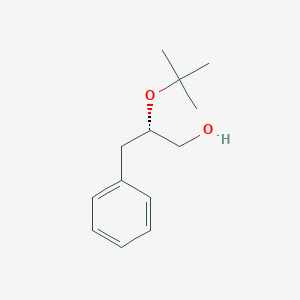

(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol

Description

Properties

Molecular Formula |

C13H20O2 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxy]-3-phenylpropan-1-ol |

InChI |

InChI=1S/C13H20O2/c1-13(2,3)15-12(10-14)9-11-7-5-4-6-8-11/h4-8,12,14H,9-10H2,1-3H3/t12-/m0/s1 |

InChI Key |

PSBWVYQNBWAXEW-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)O[C@@H](CC1=CC=CC=C1)CO |

Canonical SMILES |

CC(C)(C)OC(CC1=CC=CC=C1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol typically involves the protection of the hydroxyl group and the introduction of the tert-butoxy group. One common method is the reaction of (2S)-3-phenylpropan-1-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of (2S)-2-(tert-butoxy)-3-phenylpropanal or (2S)-2-(tert-butoxy)-3-phenylpropanone.

Reduction: Formation of (2S)-2-(tert-butoxy)-3-phenylpropane.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The phenyl group provides hydrophobic interactions, while the hydroxyl group can form hydrogen bonds, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol with structurally related compounds from the evidence, focusing on substituents, stereochemistry, and functional group effects:

Key Observations:

Electronic Effects : Unlike the sulfonyl group in (electron-withdrawing), the phenyl group in the target compound is mildly electron-withdrawing, altering reactivity in substitution or oxidation reactions.

Stereochemical Complexity : Both the target compound and ’s fluorinated analog rely on S-configuration for chiral applications, but the tert-butoxy group offers unique steric control in asymmetric catalysis.

Synthetic Utility : highlights tert-butoxy as a transient protecting group, whereas the target compound’s tert-butoxy is a permanent substituent, suggesting divergent applications in synthesis.

Biological Activity

(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol is a chiral alcohol that has garnered attention in organic chemistry and medicinal applications. Its unique structural features, including a tert-butoxy group and a phenyl group, suggest potential interactions with biological systems, making it a candidate for further pharmacological investigation.

The molecular formula of this compound indicates its classification as a secondary alcohol with a tert-butoxy substituent. The synthesis typically involves protecting the hydroxyl group and introducing the tert-butoxy group through various organic reactions. This compound serves as a chiral building block in the synthesis of more complex organic molecules and has applications in medicinal chemistry.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The tert-butoxy group can enhance the compound's reactivity and binding affinity to enzymes or receptors, while the phenyl group facilitates hydrophobic interactions. Additionally, the hydroxyl group may form hydrogen bonds, contributing to the compound’s overall biological activity.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, in vitro assays indicated that this compound exhibits significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values reflecting its potential as an anticancer agent. These findings suggest that further exploration into its mechanism of action could yield valuable insights for drug development .

Interaction with Biological Targets

The compound's interaction with biological systems has been assessed through various bioassays. It has been shown to influence metabolic pathways, potentially modulating enzyme activities related to detoxification processes. For example, studies have indicated that compounds structurally similar to this compound can induce glutathione S-transferase activity, which plays a crucial role in cellular defense against oxidative stress .

Research Findings and Case Studies

| Study | Cell Line | IC50 (µg/mL) | Observations |

|---|---|---|---|

| Study 1 | MCF-7 | 15.5 | Significant cytotoxicity observed |

| Study 2 | A549 | 22.3 | Induced apoptosis in treated cells |

| Study 3 | HepG2 | 18.7 | Enhanced glutathione S-transferase activity |

These studies underscore the importance of this compound in cancer research and its potential therapeutic applications.

Q & A

Basic Research Question

- logP : Determined via shake-flask method (octanol/water partition) or reverse-phase HPLC. A structurally similar compound () has logP = 1.50, suggesting moderate hydrophobicity .

- Solubility : Measured by saturation shake-flask in PBS (pH 7.4) or DMSO. The tert-butoxy group enhances lipid solubility but may reduce aqueous solubility.

- pKa : Estimated via potentiometric titration or computational tools (MarvinSketch).

What strategies optimize the enantioselective synthesis of this compound to achieve >99% ee without compromising yield?

Advanced Research Question

- Asymmetric catalysis : Use chiral oxazaborolidine catalysts in ketone reductions (e.g., Corey-Bakshi-Shibata reaction).

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers.

- Protecting groups : Temporarily block the hydroxyl group during tert-butoxy introduction to prevent racemization. highlights multi-step routes with 85–90% yields under optimized conditions .

What safety precautions are necessary when handling tert-butoxy-containing compounds during synthesis?

Basic Research Question

- PPE : Wear nitrile gloves (EN 374-certified), goggles, and lab coats. Tert-butoxy intermediates (e.g., tert-butyl chloride) are volatile and irritants .

- Ventilation : Use fume hoods to limit inhalation exposure (TLV: 5 ppm for tert-butyl chloride).

- Spill management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.